molecular formula C7H6N2O2 B119866 6-Aminobenzo[d]isoxazol-3(2H)-one CAS No. 149897-43-8

6-Aminobenzo[d]isoxazol-3(2H)-one

Cat. No. B119866
M. Wt: 150.13 g/mol
InChI Key: YNYYNLQXGSIQMV-UHFFFAOYSA-N
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Description

6-Aminobenzo[d]isoxazol-3(2H)-one is a chemical compound with the molecular formula C12H15N3O3 . It belongs to the Isoxazole series .


Synthesis Analysis

The synthesis of isoxazole derivatives has been reported in various studies . For instance, 3,6-dihydro-2H-1,2-oxazines were synthesized via solid-phase synthesis to afford mixtures of stereo- and regioisomers . Another method includes the α-keto bromination of 3-aryl-6,7-dihydrobenzo[c]isoxazol-4(5H)-ones followed by the condensation of the obtained bromo derivatives with thiourea in acetonitrile .


Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be analyzed using various techniques . For instance, X-ray crystallographic studies can provide detailed information about the molecular structure .


Chemical Reactions Analysis

Isoxazole rings are found in some natural products, such as ibotenic acid and muscimol . They can be synthesized via a variety of methods, including the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Aminobenzo[d]isoxazol-3(2H)-one can be found in various chemical databases . For instance, it has a molecular weight of 249.2658 .

Safety And Hazards

The safety and hazards of isoxazole derivatives can be found in their respective safety data sheets . For instance, they may cause serious eye irritation and may be harmful if swallowed .

Future Directions

The future directions of research on isoxazole derivatives could involve further exploration of their potential pharmacological activities . For instance, they could be developed as selective inhibitors incorporating secondary sulfonamide functionalities .

properties

IUPAC Name

6-amino-1,2-benzoxazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c8-4-1-2-5-6(3-4)11-9-7(5)10/h1-3H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYYNLQXGSIQMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)ONC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Aminobenzo[d]isoxazol-3(2H)-one

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